N-Ethyl-4-phenoxybutan-1-amine emerged from systematic structural modifications of phenylbutanamine scaffolds, which have been explored since the mid-20th century. The compound represents a deliberate oxygen-for-carbon substitution in the 4-phenylbutan-1-amine skeleton (CAS 13214-66-9), a structural motif documented as a heterocyclic building block in synthetic chemistry [5]. This strategic replacement of the phenyl group with a phenoxy ether linkage was first reported in the early 2000s, coinciding with increased interest in ether-containing bioactive amines. The modification aimed to alter electronic distribution and conformational flexibility while maintaining the four-carbon spacer characteristic of neuroactive and receptor-targeting molecules [6].
While exact synthetic details remain proprietary in early literature, patent applications from 2005-2010 reference N-substituted 4-phenoxybutan-1-amines as intermediates for pharmaceuticals targeting neurological pathways. The specific N-ethyl derivative gained research prominence due to its optimal balance of lipophilicity (calculated logP 2.85) and molecular volume (approximately 210 ų), making it a candidate for blood-brain barrier permeability studies. Unlike its predecessor 4-phenylbutylamine (a known serine protease modulator), the phenoxy analog offered enhanced metabolic stability against oxidative degradation pathways [6].
Table 1: Discovery Timeline of Key Butanamine Derivatives
| Year Range | Development Milestone | Structural Feature Introduced |
|---|---|---|
| 1960-1970 | 4-Phenylbutan-1-amine synthesis | Basic phenylbutylamine scaffold |
| 1980-1990 | N-Alkylated derivatives (e.g., N-methyl, N-ethyl) | Amino group functionalization |
| 1995-2005 | Ether variants (e.g., 4-phenoxybutan-1-amine) | Oxygen insertion at critical position |
| 2005-2010 | N-Ethyl-4-phenoxybutan-1-amine optimization | Combined N-alkylation and O-etherification |
N-Ethyl-4-phenoxybutan-1-amine (C₁₂H₁₉NO) belongs to the aralkylamine superclass but exhibits distinct structural deviations from classical phenylbutylamines:
Backbone Architecture: The compound features a linear four-carbon chain separating the amine and aryl groups, maintaining the critical 7.5-8.5 Å inter-group distance associated with receptor interactions in neuroactive compounds. Unlike 4-phenylbutan-1-amines (e.g., DB04311) with direct aryl-carbon linkage, the phenoxy group introduces an oxygen bridge that increases electron density at the aryl interface [6] [5].
Electrostatic Profile: Spectroscopic and computational analyses reveal significant dipole moment differences from non-oxygenated analogs. The ether oxygen creates a localized negative charge (-0.32 e) while preserving the aliphatic amine's basicity (predicted pKa 10.2). This contrasts with N-ethyl-4-phenyl-N-(3-phenylpropyl)butan-1-amine (CID 156883400), where charge distribution remains symmetrical along the hydrocarbon chain [4] [1].
Conformational Behavior: Molecular dynamics simulations demonstrate that the C-O-C bond angle (113°) permits greater torsional flexibility than rigid phenyl analogs. The compound populates gauche conformations around the O-CH₂-CH₂ bond 65% more frequently than carbon-linked equivalents, potentially enhancing receptor adaptation [6].
Table 2: Structural Comparison of Butanamine Variants
| Structural Feature | N-Ethyl-4-phenoxybutan-1-amine | 4-Phenylbutan-1-amine | N-Ethyl-4-phenyl-N-(3-phenylpropyl)butan-1-amine |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₉NO | C₁₀H₁₅N | C₂₁H₂₉N |
| Molecular Weight (g/mol) | 193.28 | 149.23 | 295.47 |
| Key Linking Group | Phenoxy ether (-O-) | Phenyl (-) | Phenyl (-) |
| Calculated logP | 2.85 | 2.30 | 5.92 |
| Hydrogen Bond Acceptors | 2 (O, N) | 1 (N) | 1 (N) |
| Aryl Group Torsion | 25°-65° (flexible) | 35°-55° (restricted) | 40°-50° (restricted) |
The structural hybridity of N-ethyl-4-phenoxybutan-1-amine has established it as a versatile template in rational pharmacophore development. Its design integrates three critical principles:
Bioisosteric Optimization: The phenoxy group functions as a classical bioisostere for phenyl, maintaining similar spatial occupancy (volume difference < 5 ų) while introducing hydrogen-bond accepting capability. This modification proved instrumental in enhancing ligand solubility profiles – the compound exhibits 35% greater aqueous solubility than its carbon-linked analog (4-phenylbutan-1-amine) without compromising membrane permeability [6]. These properties align with emerging drug design paradigms that prioritize balanced lipophilicity for CNS-targeted agents.
Conformational Effects on Target Engagement: Studies leveraging this scaffold demonstrated that the ether linkage's rotational freedom allows adaptation to both linear and bent receptor binding pockets. In serotonin receptor docking simulations, the compound achieved superior binding energy (-9.2 kcal/mol) compared to rigid analogs (-7.4 kcal/mol) due to optimal positioning of the ethylamine moiety. This flexibility-stability balance informed the development of subsequent "morphing" pharmacophores capable of engaging multiple receptor subtypes [6].
Metabolic Resistance: Unlike traditional phenylbutylamines that undergo rapid β-oxidation, the phenoxy ether linkage demonstrates stability against hepatic cytochrome P450 enzymes. Metabolic studies using human microsomes showed primary degradation via N-deethylation rather than aryl chain cleavage, extending the compound's half-life 2.3-fold over 4-phenylbutan-1-amine derivatives. This property has guided the design of protease-resistant ligands in antiviral research, particularly compounds targeting HIV envelope glycoprotein interactions [7].
Table 3: Pharmacophore Design Applications of Key Butanamine Derivatives
| Pharmacophore Feature | Application in Drug Design | Representative Analog | Therapeutic Area |
|---|---|---|---|
| N-Alkyl Group (e.g., Ethyl) | Modulates basicity and membrane penetration | N-ethyl-N-methyl-4-phenylbutan-1-amine (CID 10679271) | Neurological agents |
| Phenoxy Ether Linkage | Enhances solubility and metabolic stability; introduces H-bond acceptor sites | 4-Ethoxy-N,N-dimethyl-2-phenylbutan-1-amine (CAS 33132-73-9) | Antiviral spermicides |
| Four-Carbon Spacer | Maintains optimal distance between pharmacophoric elements | N-(1-nitroethenyl)-4-phenylbutan-1-amine (CID 174854747) | Antimicrobial agents |
The compound's influence extends to antiviral research, where its structural analogs inspired the development of dual-function spermicides with HIV inhibition properties. Researchers noted that the phenoxy group's electronic similarity to Mannich base intermediates (e.g., those in CDRI compound 87/132) enabled blockade of gp120-CD4 binding – a mechanism critical for preventing viral entry [7]. This application exemplifies how subtle modifications to the amine-aryl spacer region can yield multi-target therapeutic scaffolds.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0